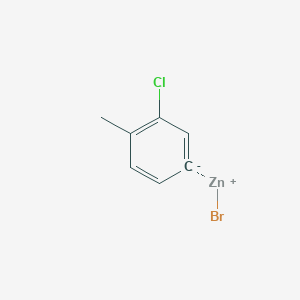
3-Chloro-4-methylphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-methylphenylZinc bromide is an organozinc compound with the molecular formula C₇H₆BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylphenylZinc bromide can be synthesized through the reaction of 3-chloro-4-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a catalyst to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
3-Chloro-4-methylbromobenzene+Zn→3-Chloro-4-methylphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions
3-Chloro-4-methylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, aryl halides, and bases such as potassium carbonate.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent like THF or toluene
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
3-Chloro-4-methylphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties
作用机制
The mechanism of action of 3-Chloro-4-methylphenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the aryl group from the organozinc compound to the aryl halide. This process, known as transmetalation, is followed by reductive elimination to form the desired biaryl product. The key steps are:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond.
Transmetalation: The aryl group from the organozinc compound is transferred to the palladium complex.
Reductive Elimination: The biaryl product is formed, and the palladium catalyst is regenerated.
相似化合物的比较
Similar Compounds
- 3-ChlorophenylZinc bromide
- 4-MethylphenylZinc bromide
- 3-Bromo-4-methylphenylZinc chloride
Uniqueness
3-Chloro-4-methylphenylZinc bromide is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This compound offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
属性
分子式 |
C7H6BrClZn |
|---|---|
分子量 |
270.9 g/mol |
IUPAC 名称 |
bromozinc(1+);1-chloro-2-methylbenzene-5-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
FUWGADLCEVMOAG-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=[C-]C=C1)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)

![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
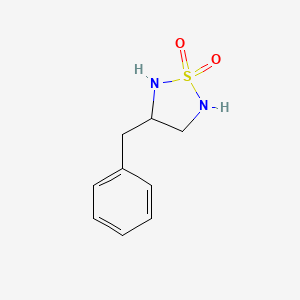
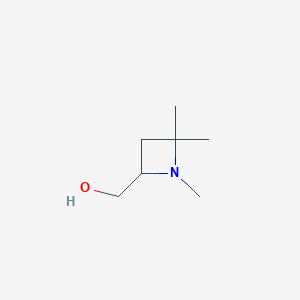
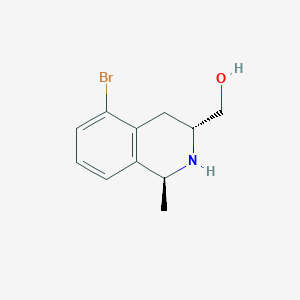

![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
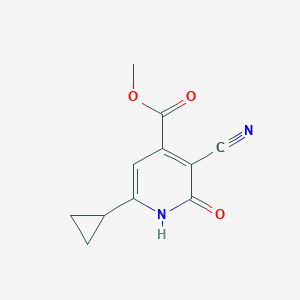
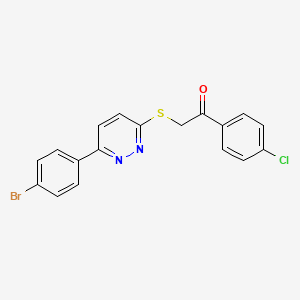

![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
